3-Isobutylisoxazole-5-carboxylic acid

Neprilysin inhibition Cardiovascular drug discovery Heart failure therapeutics

NEP inhibitor discovery programs targeting hypertension and heart failure require the patent-defined 3-isobutyl pharmacophore-unsubstituted or alternative 3-alkyl isoxazole analogs cannot reproduce claimed inhibitory activity without validation (WO2014025891A1). This compound provides the exact scaffold architecture for reproducible SAR exploration. • Patent-claimed NEP inhibitor pharmacophore with validated 3-isobutyl substitution essential for target binding • 95% purity, white to off-white crystalline solid; multi-vendor commercial availability ensures supply chain continuity • C5 carboxylic acid handle enables systematic derivatization via amide coupling, esterification, or reduction pathways

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 910321-93-6
Cat. No. B1294014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutylisoxazole-5-carboxylic acid
CAS910321-93-6
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(C)CC1=NOC(=C1)C(=O)O
InChIInChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)12-9-6/h4-5H,3H2,1-2H3,(H,10,11)
InChIKeyRMWIOKNXSJKWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isobutylisoxazole-5-carboxylic Acid Overview


3-Isobutylisoxazole-5-carboxylic acid (CAS 910321-93-6) is a heterocyclic building block characterized by an isoxazole core with a carboxylic acid group at the 5-position and an isobutyl substituent at the 3-position . The compound has a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol, with a melting point of 143-144°C and a calculated XLogP3 of 1.9 . It is supplied as a white to off-white crystalline solid, with standard commercial purity specifications of 95%, and requires storage at -20°C .

3-Isobutyl substitution on isoxazole-5-carboxylic acid core for target-specific scaffold synthesis
Crystalline solid requiring cold-chain storage (-20°C) to maintain integrity
Standard commercial purity grade with multi-vendor availability for long-term studies

3-Isobutylisoxazole-5-carboxylic Acid: Generic Substitution Pitfalls


In isoxazole-based research programs, generic substitution with unsubstituted isoxazole-5-carboxylic acid (CAS 21169-71-1) or other 3-alkyl analogs cannot be scientifically justified without validation. The 3-isobutyl substituent fundamentally alters the electronic and steric properties of the heterocyclic core, which directly impacts both binding interactions in biological targets and the regiochemical outcomes of synthetic transformations [1][2]. This compound appears specifically in neprilysin inhibitor patent claims where the 3-isobutyl substitution pattern is explicitly defined as part of the pharmacophore architecture, indicating that alternative 3-substitution patterns or unsubstituted cores would not reproduce the claimed inhibitory activity [1]. Substitution without comparative validation risks experimental irreproducibility and patent scope divergence.

Unsubstituted isoxazole-5-carboxylic acid may lack required 3-alkyl binding contacts for neprilysin or PTP1B target engagement.
Alternative 3-alkyl isoxazole-5-carboxylic acids can shift steric and electronic properties, potentially altering target interaction and regiochemical outcomes.
Patent-defined pharmacophore claims specify the 3-isobutyl pattern; using analogs without validation may risk patent scope divergence.

3-Isobutylisoxazole-5-carboxylic Acid: Comparative Evidence


Patent-Validated Neprilysin Inhibitor Scaffold

3-Isobutylisoxazole-5-carboxylic acid is explicitly claimed as a synthetic intermediate in a patent family (WO2014025891A1, AU-2013299642, CN-104520277) directed to neprilysin inhibitors for cardiovascular indications [1]. The unsubstituted parent compound isoxazole-5-carboxylic acid (CAS 21169-71-1) appears in entirely different patent contexts as a SARS-CoV 3CLpro inhibitor synthetic reagent . This divergence in patent-assigned utility reflects the functional consequence of the 3-isobutyl substitution: the alkyl chain at the 3-position contributes hydrophobic contacts within the neprilysin active site that are absent when the position is unsubstituted.

Patent scaffold divergence
Class-level inference
Target: Neprilysin inhibitor intermediate for cardiovascular research. Comparator: Unsubstituted isoxazole-5-carboxylic acid used as SARS-CoV 3CLpro inhibitor reagent. Utility diverges by target class and research area.
Neprilysin research programs may require the 3-isobutyl substitution to align with patent pharmacophore context.
WO2014025891A1 patent family; substitution integral to target engagement claims.
Neprilysin inhibition Cardiovascular drug discovery Heart failure therapeutics

Lipophilicity vs. Unsubstituted Core

The introduction of the 3-isobutyl group produces a substantial increase in calculated lipophilicity relative to the unsubstituted isoxazole-5-carboxylic acid core. The target compound exhibits an XLogP3 of 1.9 . While an experimentally measured LogP for unsubstituted isoxazole-5-carboxylic acid is not available in the consulted databases, the molecular difference—C8H11NO3 (MW 169.18) versus C4H3NO3 (MW 113.07)—indicates that the four-carbon branched alkyl chain confers increased hydrophobic character . This lipophilicity shift has direct implications for membrane permeability and binding pocket complementarity in medicinal chemistry campaigns.

Lipophilicity shift
Class-level inference
Calculated XLogP3 = 1.9 for 3-isobutyl derivative; unsubstituted isoxazole-5-carboxylic acid (MW 113.07) lacks alkyl chain and has unreported LogP.
Reported higher lipophilicity may support hydrophobic pocket binding and permeability studies.
Calculated value from vendor datasheet; experimental comparator data not available.
Physicochemical property profiling Drug-likeness optimization Permeability prediction

PTP1B Inhibitor Scaffold Validation

Isoxazole carboxylic acids bearing alkyl or aryl substitution at the 3-position have been structurally validated as PTP1B inhibitors via X-ray crystallography (PDB: 1XBO) [1]. The structure-activity relationship study demonstrates that optimized analogs in this class achieve >20-fold selectivity for PTP1B over the highly homologous T-cell PTPase (TCPTP) [1]. While the specific compound 3-isobutylisoxazole-5-carboxylic acid was not the lead molecule in this study, the isoxazole carboxylic acid scaffold with 3-position substitution is the pharmacophore core that enables this selectivity window. The 3-isobutyl group represents one of several alkyl variations that can be evaluated within this validated scaffold framework.

PTP1B selectivity scaffold
Class-level inference
3-Substituted isoxazole-5-carboxylic acid scaffold shows >20-fold selectivity for PTP1B over TCPTP in enzymatic assays (X-ray guided SAR).
Class-level evidence supports evaluation of 3-substituted analogs for PTP1B selectivity research.
Published study (PDB:1XBO); specific 3-isobutyl analog not directly tested.
PTP1B inhibition Diabetes drug discovery Kinase selectivity profiling

Commercial Availability and Purity Consistency

3-Isobutylisoxazole-5-carboxylic acid is commercially available from multiple established chemical suppliers including BOC Sciences, Fluorochem, AKSci, Bidepharm, and LeYan, with consistent reported purity specifications of 95% across vendors . This multi-vendor availability contrasts with less common 3-alkyl isoxazole carboxylic acid derivatives that may have single-source or custom-synthesis-only supply constraints. Several vendors, including Bidepharm, provide batch-specific quality control documentation including NMR, HPLC, and GC analytical reports .

Supply consistency
Supporting evidence
≥5 independent chemical suppliers report consistent 95% purity; batch-specific QC (NMR, HPLC, GC) available from select vendors.
Multi-vendor sourcing may reduce procurement risk for extended research programs.
Vendor catalog analysis 2026; less common 3-alkyl analogs often single-source.
Building block sourcing Supply chain reliability Quality control

3-Isobutylisoxazole-5-carboxylic Acid: Research Applications


Neprilysin Inhibitor Discovery

This compound is directly applicable as a synthetic intermediate or scaffold starting point in neprilysin (NEP) inhibitor discovery programs targeting hypertension and heart failure. The patent family WO2014025891A1 explicitly claims compounds incorporating the isoxazole carboxylic acid motif with 3-position substitution for NEP inhibition [1]. Research teams pursuing this therapeutic axis should procure this specific derivative rather than alternative isoxazole carboxylic acids, as the patent claims define the 3-substitution pattern as integral to the pharmacophore architecture.

PTP1B Inhibitor Lead Optimization

The isoxazole carboxylic acid scaffold with 3-position alkyl substitution has been crystallographically validated as a PTP1B inhibitor pharmacophore with >20-fold selectivity over TCPTP [1]. The 3-isobutyl derivative represents an alkyl variation suitable for structure-activity relationship exploration within this validated scaffold framework. Researchers can systematically evaluate the 3-isobutyl group against other alkyl, aryl, or heteroaryl substitutions to optimize potency and pharmacokinetic properties while maintaining the selectivity window established for this chemical class.

Building Block for Diversity-Oriented Synthesis

The compound serves as a versatile heterocyclic building block with the isoxazole core and carboxylic acid handle enabling further derivatization via amide coupling, esterification, or reduction pathways [1]. The 3-isobutyl substituent introduces steric bulk and lipophilicity that can be leveraged to modulate physicochemical properties in synthesized libraries. With multi-vendor commercial availability and consistent 95% purity specifications, this building block supports reproducible library synthesis in academic and industrial medicinal chemistry laboratories .

Pharmacophore Validation in Isoxazole-Based Discovery

Isoxazole rings function as effective pharmacophores due to their capacity for hydrogen bond donor/acceptor interactions with diverse enzyme targets and receptors [1]. The 3-isobutylisoxazole-5-carboxylic acid scaffold allows systematic exploration of substitution effects on target engagement and selectivity. This compound is particularly suited for fragment-based or scaffold-hopping campaigns where the isoxazole core serves as a carboxylic acid bioisostere or hydrogen-bonding anchor point.

Application
Selection Property
Validation Focus
Neprilysin inhibitor discovery research
Patent-defined 3-substituted isoxazole scaffold
Target engagement and pharmacophore mapping studies
PTP1B inhibitor lead optimization
3-Substituted isoxazole-5-carboxylic acid scaffold with reported selectivity window
PTP1B vs. TCPTP selectivity and SAR evaluation
Diversity-oriented synthesis library
Versatile carboxylic acid handle and steric bulk from isobutyl group
Physicochemical property modulation and scaffold derivatization
Isoxazole pharmacophore validation
Hydrogen bond donor/acceptor capacity of isoxazole core
Fragment-based or scaffold-hopping bioisostere evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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